![molecular formula C20H16N2OS B5852687 4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5852687.png)
4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol is a complex organic compound that features a naphthalene ring, a thiazole ring, and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol typically involves a multi-step process. One common method is the one-pot multicomponent reaction, which includes the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction is carried out at 70-80°C for about an hour.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenol ring.
科学研究应用
4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.
作用机制
The mechanism of action of 4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The naphthalene ring can participate in π-π interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2,4-Disubstituted thiazoles
- Thiazole derivatives
Uniqueness
4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol is unique due to its combination of a naphthalene ring, a thiazole ring, and a phenol group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of these three functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
属性
IUPAC Name |
4-[methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-22(17-8-10-18(23)11-9-17)20-21-19(13-24-20)16-7-6-14-4-2-3-5-15(14)12-16/h2-13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQYEFJWFCKBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

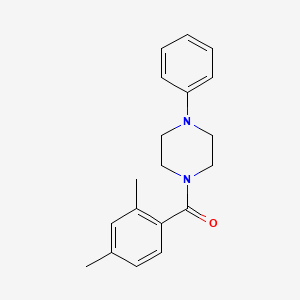
![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
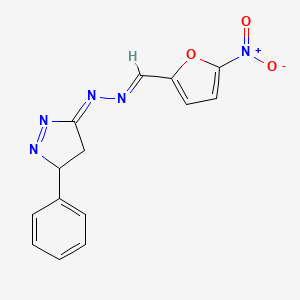
![[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea](/img/structure/B5852656.png)
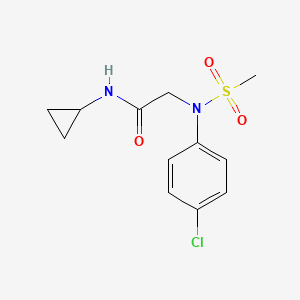
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine](/img/structure/B5852672.png)
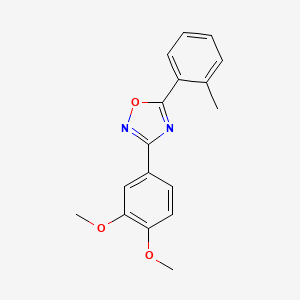
![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B5852695.png)
![2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5852696.png)
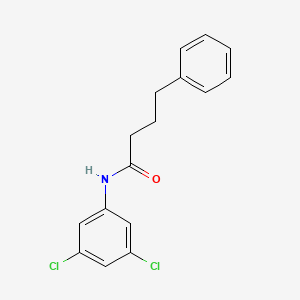
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B5852721.png)
